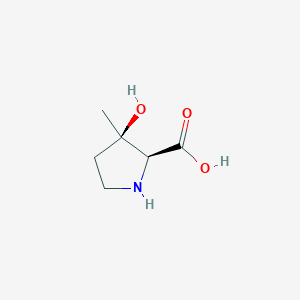
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative. It is characterized by the presence of a hydroxyl group and a methyl group on the pyrrolidine ring, making it an important building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chiral Pool Synthesis: One common method involves starting from naturally occurring amino acids. For example, L-proline can be used as a starting material, which undergoes hydroxylation and methylation under specific conditions to yield (2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid.
Asymmetric Synthesis: This method employs chiral catalysts to induce the formation of the desired stereoisomer. Reactions such as asymmetric hydrogenation or dihydroxylation can be used to introduce the hydroxyl and methyl groups in a stereoselective manner.
Industrial Production Methods
Industrial production often involves the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic hydroxylation using Fe(II)/α-ketoglutaric acid-dependent dioxygenases has been reported to be effective for the selective synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form chlorides, which can then undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 3-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 3-hydroxy-3-methylpyrrolidine-2-methanol.
Substitution: Formation of 3-chloro-3-methylpyrrolidine-2-carboxylic acid.
Scientific Research Applications
Chemistry
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of stereoselective reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and the role of chiral centers in biochemical processes.
Medicine
Pharmaceutical research utilizes this compound in the development of drugs, particularly those targeting specific enzymes or receptors. Its chiral nature is crucial for the activity and selectivity of these drugs.
Industry
In the industrial sector, this compound is used in the synthesis of agrochemicals and other fine chemicals, where stereochemistry plays a critical role in the efficacy of the final product.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups can form hydrogen bonds with active site residues, while the methyl group can influence the binding affinity and selectivity. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Hydroxy-2-methylpyrrolidine-2-carboxylic acid: Similar structure but with the hydroxyl and methyl groups in different positions.
(2S,3R)-3-Hydroxy-3-ethylpyrrolidine-2-carboxylic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(2S,3R)-3-Hydroxy-3-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring high enantioselectivity and specificity.
Properties
CAS No. |
205528-40-1 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(10)2-3-7-4(6)5(8)9/h4,7,10H,2-3H2,1H3,(H,8,9)/t4-,6-/m1/s1 |
InChI Key |
ZMUDOSKROAVKMK-INEUFUBQSA-N |
Isomeric SMILES |
C[C@]1(CCN[C@@H]1C(=O)O)O |
Canonical SMILES |
CC1(CCNC1C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















